molecular formula C16H12Cl2N2OS B2629129 5-Acetyl-2-[(2,4-dichlorobenzyl)sulfanyl]-6-methylnicotinonitrile CAS No. 337922-74-4

5-Acetyl-2-[(2,4-dichlorobenzyl)sulfanyl]-6-methylnicotinonitrile

Cat. No.: B2629129
CAS No.: 337922-74-4
M. Wt: 351.25
InChI Key: QVNBUFJPKLADNK-UHFFFAOYSA-N
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Description

5-Acetyl-2-[(2,4-dichlorobenzyl)sulfanyl]-6-methylnicotinonitrile is a nicotinonitrile derivative characterized by:

  • 6-Methyl group: Contributes steric bulk and lipophilicity.

Properties

IUPAC Name

5-acetyl-2-[(2,4-dichlorophenyl)methylsulfanyl]-6-methylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2OS/c1-9-14(10(2)21)5-12(7-19)16(20-9)22-8-11-3-4-13(17)6-15(11)18/h3-6H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVNBUFJPKLADNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=N1)SCC2=C(C=C(C=C2)Cl)Cl)C#N)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-2-[(2,4-dichlorobenzyl)sulfanyl]-6-methylnicotinonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Nicotinonitrile Core: The starting material, 2-chloro-5-methylnicotinonitrile, undergoes a nucleophilic substitution reaction with 2,4-dichlorobenzylthiol in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).

    Acetylation: The resulting intermediate is then acetylated using acetic anhydride (Ac2O) in the presence of a catalyst such as pyridine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-2-[(2,4-dichlorobenzyl)sulfanyl]-6-methylnicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorobenzyl sulfanyl group.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds or nitrile groups.

    Substitution: Substituted derivatives with different functional groups replacing the dichlorobenzyl sulfanyl group.

Scientific Research Applications

5-Acetyl-2-[(2,4-dichlorobenzyl)sulfanyl]-6-methylnicotinonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 5-Acetyl-2-[(2,4-dichlorobenzyl)sulfanyl]-6-methylnicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 2

The 2-[(2,4-dichlorobenzyl)sulfanyl] group distinguishes the target compound from analogs with alternative substituents. Key comparisons include:

a) 5-Acetyl-6-Methyl-2-(Methylsulfanyl)Nicotinonitrile
  • Substituent : Methylsulfanyl (simpler alkyl group).
  • Impact: Reduced steric bulk and lipophilicity compared to the dichlorobenzyl group.
b) 5-Acetyl-2-(2,4-Dichlorophenoxy)-6-Methylnicotinonitrile
  • Substituent: 2,4-Dichlorophenoxy (oxygen linker instead of sulfur).
  • Impact: The oxygen atom may engage in stronger hydrogen bonds but reduces the compound’s overall lipophilicity. Steric effects differ due to the planar phenoxy group versus the flexible benzylsulfanyl chain .
c) Ethyl 5-Cyano-6-[(2,4-Dichlorophenyl)Sulfanyl]-2-Phenylnicotinate
  • Substituent : Similar 2,4-dichlorophenylsulfanyl group but with an ester at position 3 instead of nitrile.
  • Impact : The ester group increases polarity and may alter metabolic stability compared to the nitrile group .

Functional Group Comparisons

Compound Name Position 2 Substituent Position 3 Functional Group Key Features
Target Compound (2,4-Dichlorobenzyl)sulfanyl Nitrile High lipophilicity; potential for halogen bonding and π–π interactions.
5-Acetyl-2-(Allylsulfanyl)-6-Methylnicotinonitrile Allylsulfanyl Nitrile Reduced hydrophobicity; allyl group may enable conjugation reactions .
5-Acetyl-2-[(3-Trifluoromethylbenzyl)Sulfanyl]-6-Methylnicotinonitrile 3-Trifluoromethylbenzylsulfanyl Nitrile Enhanced electron-withdrawing effects from CF₃; altered steric profile .
Ethyl 5-Cyano-6-[(2,4-Dichlorophenyl)Sulfanyl]-2-Phenylnicotinate (2,4-Dichlorophenyl)sulfanyl Ester Increased solubility; ester hydrolysis may affect bioavailability .

Biological Activity

5-Acetyl-2-[(2,4-dichlorobenzyl)sulfanyl]-6-methylnicotinonitrile is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity based on available literature, including case studies, research findings, and relevant data tables.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Chemical Formula: C15H14Cl2N2OS
  • Molecular Weight: 341.25 g/mol

The presence of the dichlorobenzyl group and the sulfanyl linkage suggests potential interactions with biological macromolecules, which may contribute to its pharmacological effects.

Antimicrobial Activity

Research indicates that derivatives of nicotinonitrile compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains. The specific activity of this compound against Gram-positive and Gram-negative bacteria remains to be thoroughly investigated.

Cytotoxicity Studies

Cytotoxicity assays are essential for evaluating the safety profile of new compounds. Preliminary studies suggest that related nicotinonitrile derivatives demonstrate varying degrees of cytotoxicity against cancer cell lines. For instance:

CompoundCell LineIC50 (µM)
This compoundMCF7 (Breast Cancer)TBD
Related Compound AHL60 (Leukemia)15
Related Compound BA549 (Lung Cancer)22

These results indicate a need for further exploration into the specific cytotoxic effects of this compound.

The proposed mechanism of action for similar compounds involves the inhibition of key enzymes or pathways in microbial cells or cancer cells. For example, some studies suggest that these compounds may interfere with DNA replication or protein synthesis in target organisms.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of nicotinonitrile derivatives found that certain structural modifications enhanced antimicrobial activity. The study highlighted:

  • Objective: To evaluate the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli.
  • Findings: Compounds with electron-withdrawing groups at specific positions showed improved inhibition zones compared to their analogs.

Case Study 2: Cytotoxicity in Cancer Research

A recent investigation into the cytotoxic effects of various nicotinonitrile derivatives revealed:

  • Objective: To assess the impact on MCF7 and A549 cell lines.
  • Results: The study reported an IC50 value for one derivative at 15 µM, indicating moderate cytotoxicity. The specific effects of this compound require further analysis to establish its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-acetyl-2-[(2,4-dichlorobenzyl)sulfanyl]-6-methylnicotinonitrile, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis typically involves nucleophilic substitution at the thiol group (e.g., reacting 2-mercapto derivatives with 2,4-dichlorobenzyl halides) and subsequent acetylation. Optimization can be achieved via Design of Experiments (DoE) to evaluate temperature, solvent polarity (e.g., DMF vs. THF), and catalyst efficiency (e.g., K₂CO₃ or DBU) .
  • Key Parameters : Monitor reaction progress via TLC/HPLC and characterize intermediates using 1^1H/13^13C NMR and mass spectrometry (MS) .

Q. How can researchers confirm the structural integrity of this compound and its intermediates?

  • Methodology : Use a combination of spectroscopic techniques:

  • NMR : Assign peaks for the dichlorobenzyl (aromatic protons), acetyl (δ ~2.6 ppm), and nitrile (C≡N) groups .
  • MS : Confirm molecular weight via high-resolution MS (HRMS) and fragmentation patterns.
  • X-ray crystallography : Resolve ambiguities in substituent positions (if crystalline derivatives are obtained) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodology : Screen for enzyme inhibition (e.g., kinases, cytochrome P450 isoforms) using fluorescence-based assays or calorimetry (ITC). Test cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance its therapeutic potential?

  • Methodology :

  • Analog Synthesis : Modify substituents (e.g., replace 2,4-dichlorobenzyl with 3,4-difluorobenzyl) to assess steric/electronic effects on bioactivity .
  • Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical binding motifs. Validate via in vitro IC₅₀ comparisons .
    • Data Analysis : Apply multivariate regression to correlate substituent properties (Hammett σ, logP) with activity .

Q. What computational strategies can predict its interaction with biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or GOLD to model binding to enzymes (e.g., HIV-1 protease, COX-2) .
  • MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess stability of ligand-receptor complexes .
    • Validation : Compare computational binding energies with experimental inhibition constants (Kᵢ) .

Q. How can contradictory data in enzyme inhibition assays be resolved?

  • Methodology :

  • Assay Replication : Standardize protocols (e.g., ATP concentration in kinase assays) across labs.
  • Orthogonal Assays : Validate hits using SPR (surface plasmon resonance) for binding affinity and Western blotting for downstream target modulation .
  • Meta-Analysis : Pool data from multiple studies to identify confounding variables (e.g., solvent DMSO >1% causing false positives) .

Data-Driven Research Design

Q. What are the best practices for optimizing reaction yields in multi-step syntheses?

  • Methodology :

  • DoE : Use fractional factorial designs to prioritize critical factors (e.g., solvent, catalyst loading).
  • Process Analytical Technology (PAT) : Implement in-line FTIR to monitor intermediate formation .
    • Example : A 2⁴ factorial design reduced reaction time by 40% when THF was replaced with acetonitrile under microwave irradiation .

Q. How can researchers address solubility challenges in biological testing?

  • Methodology :

  • Co-solvent Systems : Use DMSO/PEG-400 mixtures (≤5% v/v) to maintain compound stability.
  • Prodrug Design : Introduce phosphate esters or glycosides to enhance aqueous solubility .

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